molecular formula C6H9NO2 B13195316 2-Amino-1-(4,5-dihydrofuran-3-yl)ethan-1-one

2-Amino-1-(4,5-dihydrofuran-3-yl)ethan-1-one

Cat. No.: B13195316
M. Wt: 127.14 g/mol
InChI Key: RWRCATQBDJCKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4,5-dihydrofuran-3-yl)ethan-1-one is an organic compound with the molecular formula C6H9NO2. This compound features a unique structure that includes an amino group and a dihydrofuran ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,5-dihydrofuran-3-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dihydrofuran derivatives with amino compounds in the presence of catalysts. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,5-dihydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

2-Amino-1-(4,5-dihydrofuran-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-1-(4,5-dihydrofuran-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-1-(4,5-dihydrofuran-3-yl)ethan-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique dihydrofuran ring structure combined with an amino group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-amino-1-(2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C6H9NO2/c7-3-6(8)5-1-2-9-4-5/h4H,1-3,7H2

InChI Key

RWRCATQBDJCKJI-UHFFFAOYSA-N

Canonical SMILES

C1COC=C1C(=O)CN

Origin of Product

United States

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